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Compound of Interest

Compound Name: 7-O-Demethyl rapamycin

Cat. No.: B15560729

An In-depth Technical Guide to 7-O-Demethyl Rapamycin: A Core Impurity and Metabolite
Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium
Streptomyces hygroscopicus.[1] It is a potent inhibitor of the mechanistic Target of Rapamycin
(mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2][3] This
activity makes rapamycin and its derivatives (rapalogs) essential drugs in clinical settings,
primarily as immunosuppressants to prevent organ transplant rejection and as anti-cancer
agents.[3][4][5]

The manufacturing, stability, and metabolic fate of rapamycin are critical aspects of its
pharmaceutical development. During its production via fermentation, and as a product of in vivo
metabolism, various related substances are formed. Among the most significant of these is 7-
O-demethyl rapamycin (also known as 7-O-Desmethyl Sirolimus or Novolimus).[6] This
compound is both a process-related impurity and a key human metabolite.[6][7] Understanding
the physicochemical properties, biological activity, and analytical methodologies for 7-O-
demethyl rapamycin is paramount for researchers, scientists, and drug development
professionals to ensure the quality, safety, and efficacy of rapamycin-based therapies. This
guide provides a comprehensive technical overview of 7-O-demethyl rapamycin,
consolidating current knowledge on its formation, activity, and analysis.
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Chapter 1: Physicochemical and General
Information

7-O-demethyl rapamycin is structurally similar to its parent compound, differing by the
absence of a methyl group at the C-7 position. This modification, while seemingly minor,
influences its biological activity and analytical characterization. The compound is commercially
available as a reference standard for analytical and research purposes.[8][9]

Property Value References

Chemical Name 7-O-Demethyl Sirolimus [6]119]
7-O-Desmethyl Rapamycin,

Synonyms ) [6][10]
Novolimus

CAS Number 151519-50-5 [6][8][9]

Molecular Formula Cs0H77NOas [81I91[11]

Molecular Weight 900.15 g/mol 4116191

) ) Available as =285% or ~80% for
Purity (Commercial) [6][9][10]
reference standards

Type Impurity, Metabolite [9][12]

Chapter 2: 7-O-Demethyl Rapamycin as a Metabolite

Rapamycin is extensively metabolized in the body, primarily by cytochrome P450 3A (CYP3A)
enzymes in the liver and intestine.[2][13] The primary metabolic pathways are demethylation
and hydroxylation.[14][15] Following oral administration in humans, 7-O-demethyl rapamycin
is one of several major metabolites identified in blood, alongside 41-O-demethyl rapamycin and
various hydroxylated derivatives.[7][16][17]

While metabolites of sirolimus are generally considered to have low immunosuppressive
activity and are not thought to play a major role in the clinical pharmacology of the parent drug,
their characterization is vital for comprehensive pharmacokinetic and safety profiling.[7][16]
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Figure 1: Metabolic pathways of Rapamycin (Sirolimus).

Pharmacokinetic Data
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Studies analyzing blood samples from patients and healthy volunteers have quantified the
relative abundance of rapamycin metabolites. These data are crucial for understanding the
drug's disposition.

Relative Abundance (% of
Metabolite Total Sirolimus Reference
Derivatives)

Sirolimus (Unchanged) 69.7% [15]
39-O-demethyl sirolimus 9.3% [15]
34-hydroxy sirolimus 9.3% [15]
12-hydroxy sirolimus 4.6% [15]
16-O-demethyl sirolimus 2.2% [15]
Dihydroxylated metabolites 3.0% [15]

o ) 6-17% (at 24 hours post-
Individual Metabolites (range) o ) [7][16]
administration)

Chapter 3: 7-O-Demethyl Rapamycin as an Impurity

7-O-demethyl rapamycin is also a known process-related impurity that can arise during the
fermentation of S. hygroscopicus.[1] Its presence, along with other analogs and isomers,
necessitates robust purification and analytical methods to ensure the final drug product meets
stringent regulatory standards.[18][19] Forced degradation studies, which are used to identify
potential degradation products and validate the stability-indicating power of analytical methods,
have also shown the formation of various rapamycin-related substances under stress
conditions like oxidation.[20][21][22]

Chapter 4: Biological Activity and Mechanism of
Action

7-O-demethyl rapamycin is reported to possess antifungal, immunosuppressive, and tumor
cell growth-inhibiting properties.[4][23] The biological activity of rapamycin is mediated by its
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binding to the immunophilin FKBP12. This complex then binds to and inhibits mMTORCL1

(mechanistic Target of Rapamycin Complex 1).

Structure-activity relationship studies have revealed that the rapamycin molecule has two
functional domains: a "binding domain" that interacts with FKBP12 and an "effector domain"
that interacts with mTOR. Research on C-7 modified analogs indicates that the C-7 methoxy
group is a key part of the effector domain, positioned at the interface between FKBP12 and
MTOR in the ternary complex.[24] Therefore, the demethylation at this position directly impacts
the interaction with the target protein, likely altering the compound's potency compared to the

parent drug.
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Figure 2: Mechanism of mMTORCL1 inhibition by Rapamycin.
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Chapter 5: Analytical Methodologies

Accurate detection and quantification of 7-O-demethyl rapamycin as both an impurity and a
metabolite are critical. High-Performance Liquid Chromatography (HPLC), often coupled with
Mass Spectrometry (LC-MS), is the primary analytical technique employed.

Sample
(Bulk Drug, Blood, Microsomes)

Sample Preparation
(e.g., Solid Phase Extraction)

Chromatographic Separation
(RP-HPLC)

Detection

(UV or MS/MS)

Data Acquisition
& Processing

Identification Quantification
(Retention Time, Mass) (Peak Area)
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Figure 3: Analytical workflow for impurity/metabolite analysis.

Experimental Protocol 1: Reversed-Phase HPLC for
Impurity Analysis

This protocol is a representative method for separating rapamycin from its process-related
impurities based on published methodologies.[18][25]

o Chromatographic System: A standard HPLC system equipped with a UV detector.

e Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 pum particle size).[18][25]

* Mobile Phase A: A mixture of Methanol, Acetonitrile, and Water (e.g., 5:20:75 v/v/v).[18]
o Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[18]

e Flow Rate: 1.0 mL/min.[25]

e Column Temperature: 50-57 °C.[18][25]

e Detection: UV at 277 nm or 280 nm.[25][26]

e Injection Volume: 10-20 pL.

e Elution Mode: Gradient elution. A typical gradient might be:

o

0-10 min: 60% A, 40% B

o

10-40 min: Linear gradient to 45% A, 55% B

40-50 min: Hold at 45% A, 55% B

[¢]

[¢]

50.1-60 min: Return to initial conditions (60% A, 40% B) and equilibrate.[18]

o Sample Preparation: Dissolve the rapamycin sample in a suitable solvent (e.g., methanol or
mobile phase) to a known concentration.
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Parameter Condition 1 Condition 2

Medium-spectrum red RD-C18
Column C8 (4.6 x 15 mm, 5 um)
(4.6 x 105 mm, 3.0 um)

A: MeOH/ACN/H20 (0-5:15- ]
Isocratic: Methanol/Water

Mobile Phase 20:75-80) B: MeOH/ACN (40-

(80:20 viv)

50:50-60)

Flow Rate 0.8-1.2 mL/min 1.0 mL/min
Temperature 45-55 °C 57 °C
Detection Not specified (UV typical) UV at 277 nm
Elution Gradient Isocratic
Reference [18] [25][27]

Experimental Protocol 2: LC-MS/MS for Metabolite
Quantification in Blood

This protocol outlines a method for the sensitive and specific quantification of sirolimus and its
metabolites in blood, adapted from published clinical assays.[28][29]

o Sample Preparation (Solid Phase Extraction):

[¢]

To 1 mL of whole blood, add an internal standard (e.g., an analog like 28-O-acetyl
sirolimus).[28]

o Lyse the cells and precipitate proteins using a suitable agent (e.g., zinc sulfate/methanol).

o Centrifuge to pellet the precipitate.

o Load the supernatant onto a C18 SPE column.

o Wash the column to remove interferences (e.g., with water and methanol/water mixtures).

o Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
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o Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

e LC-MS/MS System: An HPLC system coupled to a triple-stage quadrupole mass
spectrometer with an electrospray ionization (ESI) source.

e Column: C18 analytical column (e.g., 4.0 x 150 mm).[28]

» Mobile Phase: Isocratic elution with Methanol/1% Formic Acid (90:10 v/v).[28]
e Flow Rate: 0.5-0.8 mL/min.

« lonization Mode: ESI, positive ion mode.

e Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. Specific
precursor-to-product ion transitions are monitored for each analyte and the internal standard.

o Example Transition for a Demethylated Metabolite: The precursor ion would be the
[M+Na]* or [M+NHa4]* adduct of 7-O-demethyl rapamycin (e.g., m/z 922.5 for the sodium
adduct). The product ion would be a characteristic fragment resulting from collision-
induced dissociation.

e Quantification: A calibration curve is constructed by analyzing standards of known
concentrations. The concentration in unknown samples is determined by comparing the peak
area ratio of the analyte to the internal standard against the calibration curve. The limit of
guantification can reach levels as low as 0.25 ug/L.[28][29]

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural
confirmation of rapamycin and its related substances.[30] A complete assignment of proton (*H)
and carbon (33C) NMR spectra, supported by 2D NMR experiments (like COSY, HSQC, and
HMBC), is necessary to unambiguously identify the structure of 7-O-demethyl rapamycin and
differentiate it from other isomers.[31] This is particularly crucial for qualifying reference
standards.

Conclusion
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7-O-demethyl rapamycin is a molecule of significant interest in the pharmaceutical sciences,
representing a key intersection of drug metabolism, manufacturing, and quality control. As a
primary human metabolite, its study is essential for a complete understanding of rapamycin's
pharmacokinetics and safety profile. As a process-related impurity, its diligent control through
robust purification and analytical validation is fundamental to guaranteeing the quality and
consistency of the final drug product. The methodologies detailed in this guide, from
chromatography and mass spectrometry to NMR, provide the necessary tools for researchers
and developers to effectively characterize, quantify, and control this critical rapamycin-related
substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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